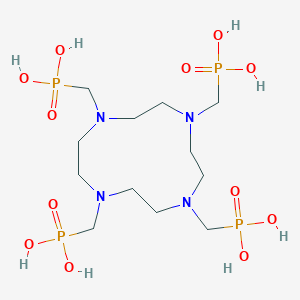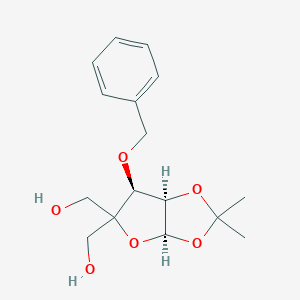
2-甲基吡啶-3-羧酸甲酯
概述
描述
Methyl 3-methylpyridine-2-carboxylate, also known as 3-methylpicolinic acid methyl ester, is an organic compound with the molecular formula C8H9NO2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Methyl 3-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用机制
Target of Action
The primary target of Methyl 3-methylpyridine-2-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
Methyl 3-methylpyridine-2-carboxylate interacts with its target enzyme, leading to a chemical reaction. The enzyme catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with NAD(P)H, H+, and O2 .
Biochemical Pathways
The interaction of Methyl 3-methylpyridine-2-carboxylate with its target enzyme affects the Vitamin B6 metabolism pathway . The enzyme incorporates two atoms of oxygen into the other donor .
Pharmacokinetics
The compound has a molecular weight of 15116 and a density of 1121 g/mL at 25 °C , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the action of Methyl 3-methylpyridine-2-carboxylate is the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . This indicates that the compound plays a role in the redox reactions in the body.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-methylpyridine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 3-methylpyridine-2-carboxylate may involve continuous flow processing, which allows for better control over reaction conditions and higher yields. This method can superheat solvents above their boiling points, enabling reactions at elevated temperatures that are not feasible in batch processes .
化学反应分析
Types of Reactions
Methyl 3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylpyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 3-methylpyridine-2-carboxylic acid.
Reduction: 3-methylpyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Methylpyridine-2-carboxylic acid: The parent acid of methyl 3-methylpyridine-2-carboxylate.
Methyl 6-methylpyridine-3-carboxylate: A structural isomer with different substitution patterns on the pyridine ring.
3-Methylpyridine: A simpler derivative without the ester functional group.
Uniqueness
Methyl 3-methylpyridine-2-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its parent acid and other derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
属性
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59718-84-2 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-methylpyridine-2-carboxylate in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate?
A1: Methyl 3-methylpyridine-2-carboxylate serves as the starting material in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate []. The synthesis involves a multi-step process starting with oxidation, nitration, and reduction of Methyl 3-methylpyridine-2-carboxylate to yield Methyl 4-amino-3-methylpyridine-2-carboxylate. This intermediate is then subjected to a modified Balz-Schiemann reaction to finally obtain Methyl 4-fluoro-3-methylpyridine-2-carboxylate.
Q2: Can you elaborate on the overall yield of the synthesis and its implications?
A2: The research paper indicates an overall yield of approximately 18% for the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, based on the initial amount of Methyl 3-methylpyridine-2-carboxylate used []. This yield suggests that the synthesis is relatively inefficient, potentially prompting further research into optimizing reaction conditions or exploring alternative synthetic routes to improve efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)








